REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:11]([O-])=O)[CH:8]=2)[C:3]1=[O:14].[Sn](Cl)(Cl)(Cl)Cl>CCO.O>[NH2:11][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3](=[O:14])[N:2]([CH3:1])[CH2:10]2
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C2=CC=C(C=C2C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
tin chloride
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
79 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 79° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
saturated sodium bicarbonate (aq, 100 ml), extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on SiO2 eluting with 5% MeOH
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |